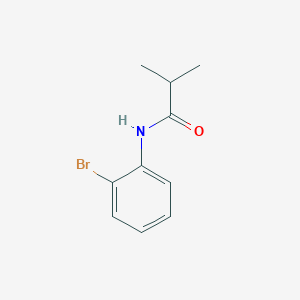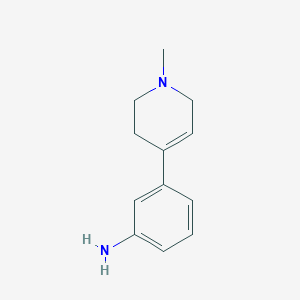
N-(3-chloro-4-methylphenyl)-3-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-3-methylbutanamide, also known as Clonazolam, is a research chemical that belongs to the benzodiazepine class of drugs. It is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications.
Mecanismo De Acción
N-(3-chloro-4-methylphenyl)-3-methylbutanamide acts on the central nervous system by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This results in the reduction of anxiety, muscle relaxation, and sedation.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. Additionally, it has been shown to decrease the release of norepinephrine, which is a neurotransmitter that plays a role in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments is its potency, which allows for lower doses to be used. Additionally, it has a longer duration of action than other benzodiazepines, which can be useful in certain experiments. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-3-methylbutanamide is its potential for abuse, which can lead to safety concerns.
Direcciones Futuras
There are several areas of future research that could be explored with N-(3-chloro-4-methylphenyl)-3-methylbutanamide. One potential area of research is its potential use in treating insomnia and other sleep disorders. Additionally, more research could be done on its potential use as an anesthetic agent in humans. Furthermore, more studies could be done to explore its potential for abuse and addiction, as well as its long-term effects on the brain and body.
Conclusion:
In conclusion, N-(3-chloro-4-methylphenyl)-3-methylbutanamide is a potent sedative and anxiolytic agent that has gained popularity among researchers due to its unique properties and potential applications. It acts on the central nervous system by enhancing the inhibitory effects of GABA on neuronal activity, resulting in the reduction of anxiety, muscle relaxation, and sedation. While there are advantages to using N-(3-chloro-4-methylphenyl)-3-methylbutanamide in lab experiments, there are also potential safety concerns related to its abuse potential. Further research is needed to explore its potential therapeutic uses and long-term effects.
Métodos De Síntesis
N-(3-chloro-4-methylphenyl)-3-methylbutanamide can be synthesized through various methods, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride, followed by reaction with 3-methylbutanoyl chloride. The resulting product is then purified through recrystallization to obtain N-(3-chloro-4-methylphenyl)-3-methylbutanamide in its pure form.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-3-methylbutanamide has been widely used in scientific research due to its unique properties and potential therapeutic applications. It has been studied for its potential use in treating anxiety disorders, insomnia, and other related conditions. Additionally, it has been used as a sedative and anesthetic agent in animal studies.
Propiedades
Número CAS |
6119-40-0 |
|---|---|
Nombre del producto |
N-(3-chloro-4-methylphenyl)-3-methylbutanamide |
Fórmula molecular |
C12H16ClNO |
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)6-12(15)14-10-5-4-9(3)11(13)7-10/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
Clave InChI |
UGIPOPHJKLRDIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



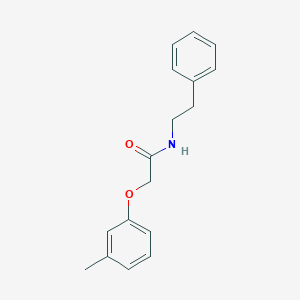
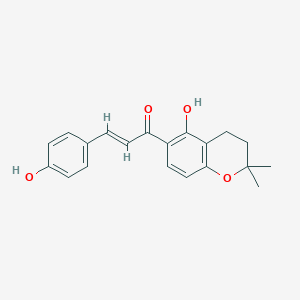




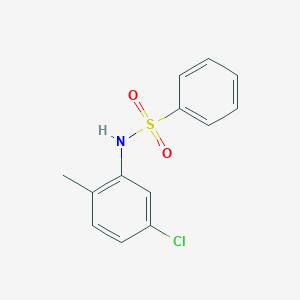
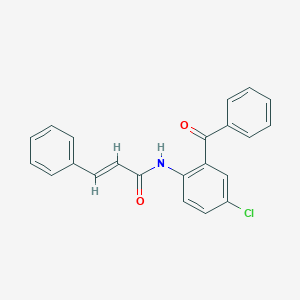

![Methyl 2-[(3-fluorobenzoyl)amino]benzoate](/img/structure/B185173.png)
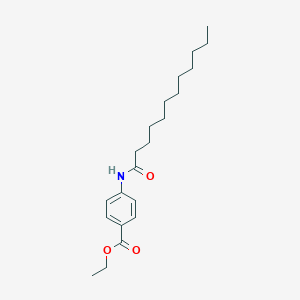
![Benzene, 1-bromo-4-[(4-methylphenyl)methyl]-](/img/structure/B185176.png)
